molecular formula C13H17ClN2 B11869375 (r)-1-(Quinolin-5-yl)butan-1-amine hydrochloride

(r)-1-(Quinolin-5-yl)butan-1-amine hydrochloride

Cat. No.: B11869375
M. Wt: 236.74 g/mol
InChI Key: OJPCJDMZCBAVIC-UTONKHPSSA-N
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Description

®-1-(Quinolin-5-yl)butan-1-amine hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Quinolin-5-yl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline and butan-1-amine.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Quinolin-5-yl)butan-1-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Quinolin-5-yl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce different amine derivatives.

Scientific Research Applications

®-1-(Quinolin-5-yl)butan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-1-(Quinolin-5-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

    Quinoline: The parent compound with a wide range of biological activities.

    Chloroquine: A well-known antimalarial drug.

    Quinidine: An antiarrhythmic agent.

Uniqueness

®-1-(Quinolin-5-yl)butan-1-amine hydrochloride is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its unique features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

(1R)-1-quinolin-5-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-2-5-12(14)10-6-3-8-13-11(10)7-4-9-15-13;/h3-4,6-9,12H,2,5,14H2,1H3;1H/t12-;/m1./s1

InChI Key

OJPCJDMZCBAVIC-UTONKHPSSA-N

Isomeric SMILES

CCC[C@H](C1=C2C=CC=NC2=CC=C1)N.Cl

Canonical SMILES

CCCC(C1=C2C=CC=NC2=CC=C1)N.Cl

Origin of Product

United States

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